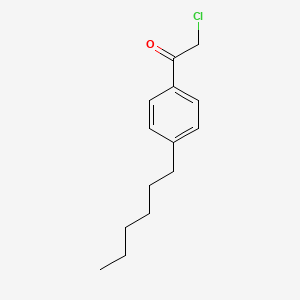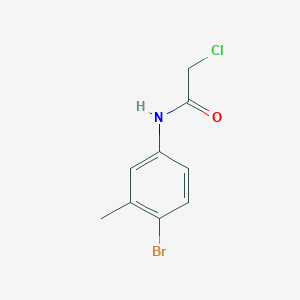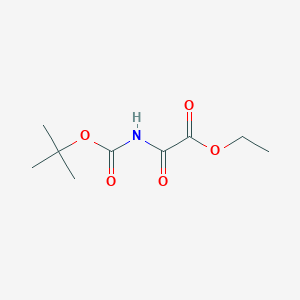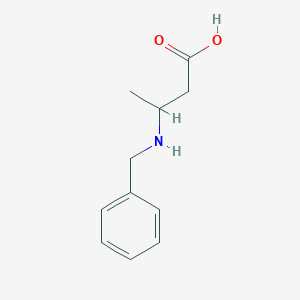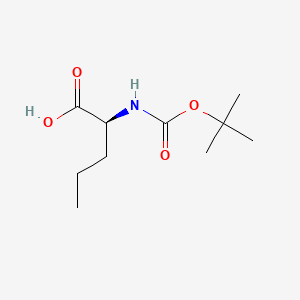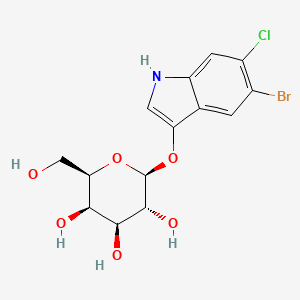![molecular formula C17H20N4OS B1333600 5-[3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole-2-thiol CAS No. 306937-16-6](/img/structure/B1333600.png)
5-[3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-[3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole-2-thiol" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry. The presence of the tert-butyl and 3-methylbenzyl groups suggests that the compound may exhibit unique physical and chemical properties, as well as biological activity.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives typically involves the ring closure of hydrazides with carbon disulfide or other suitable reagents. For instance, a similar compound, 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol, was synthesized through the reaction of isoniazide with carbon bisulfide, suggesting a nucleophilic addition mechanism . Another related compound, 5-bromo-1,3-bis(2-(4'-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene, was synthesized from 5-amino-1,3-benzenedicarboxylic acid and 4-tert-butylbenzoyl hydrazine, achieving an overall yield of 20% . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques such as X-ray diffraction. For example, the crystal structure of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine was determined, revealing the presence of intermolecular hydrogen bonds and a three-dimensional network structure stabilized by π-π contacts . Such structural analyses are crucial for understanding the molecular geometry, conformation, and potential interaction sites of the compound.
Chemical Reactions Analysis
The reactivity of 1,3,4-oxadiazole derivatives can be influenced by the substituents attached to the core structure. For instance, the presence of electron-donating groups on substituted aldehydes in 2-amino-5-methylthiazol derivatives containing 1,3,4-oxadiazole-2-thiol moiety was found to significantly enhance their radical scavenging potential . This suggests that the electronic properties of the substituents in the target compound may also affect its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical properties of 1,3,4-oxadiazole derivatives can be inferred from their thermal stability and decomposition temperatures. The compound 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol was found to decompose completely at 506 degrees Celsius . Additionally, the presence of tert-butyl groups in the structure can influence the compound's solubility and volatility. The chemical properties, such as antioxidant activity, have been observed in related compounds, with some showing significant radical scavenging potential . These properties are essential for predicting the behavior of the compound under various conditions and its suitability for different applications.
Applications De Recherche Scientifique
Therapeutic Applications of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole compounds are celebrated for their broad therapeutic potential, underpinned by their unique structural attributes that facilitate effective binding with various biological targets. This binding is achieved through multiple weak interactions with enzymes and receptors, leading to a wide spectrum of bioactivities. The structural features of these compounds, including the presence of a pyrazole moiety similar to the one in the specified compound, allow for significant versatility in drug design and development. The therapeutic domains of 1,3,4-oxadiazole derivatives span across anticancer, antibacterial, antifungal, antitubercular, anti-inflammatory, and antiviral activities, among others. These compounds have been integral to the development of new medicinal agents with improved efficacy and reduced toxicity, indicating their substantial contribution to modern pharmacotherapy (Verma et al., 2019).
Propriétés
IUPAC Name |
5-[5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazol-3-yl]-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-11-6-5-7-12(8-11)10-21-13(15-18-19-16(23)22-15)9-14(20-21)17(2,3)4/h5-9H,10H2,1-4H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEICSZSCEGYIDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=CC(=N2)C(C)(C)C)C3=NNC(=S)O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372643 |
Source


|
| Record name | 5-{3-tert-Butyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-5-yl}-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole-2-thiol | |
CAS RN |
306937-16-6 |
Source


|
| Record name | 5-{3-tert-Butyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-5-yl}-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(Cyanomethyl)thio]benzoate](/img/structure/B1333519.png)
![2-{[4-(Difluoromethoxy)phenyl]amino}benzoic acid](/img/structure/B1333529.png)
